

Application Notes and Protocols for High-Purity 4-(tetrahydropyran-4-yloxy)aniline

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Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the procurement, handling, and potential applications of high-purity **4-(tetrahydropyran-4-yloxy)aniline**. It includes a list of potential suppliers, detailed safety and handling protocols, a plausible synthetic route, and application notes for its use as a key intermediate in the synthesis of kinase inhibitors for drug discovery.

Suppliers and Purchasing of High-Purity 4-(tetrahydropyran-4-yloxy)aniline

High-purity **4-(tetrahydropyran-4-yloxy)aniline** (CAS No: 917483-71-7) is available from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals. When purchasing this compound, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity.

Table 1: Representative Suppliers of **4-(tetrahydropyran-4-yloxy)aniline**

Supplier	Purity Specification	Notes
LookChem	≥99%	Offers the compound as a pharmaceutical intermediate.
2a biotech	Not specified	Lists the compound in their product catalog.
BLDpharm	Not specified	Lists the fluoro-derivative, suggesting a portfolio of related compounds.
Cenmed Enterprises	≥96%	Offers various quantities for research purposes.

Properties and Safety Information

A summary of the key chemical properties of **4-(tetrahydropyran-4-yloxy)aniline** is provided in the table below.

Table 2: Physicochemical Properties of **4-(tetrahydropyran-4-yloxy)aniline**

Property	Value
CAS Number	917483-71-7
Molecular Formula	C ₁₁ H ₁₅ NO ₂
Molecular Weight	193.24 g/mol
Appearance	Typically a solid (refer to supplier specification)
Storage	Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Safety and Handling Precautions:

It is imperative to handle **4-(tetrahydropyran-4-yloxy)aniline** in a well-ventilated laboratory, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

- Personal Protective Equipment (PPE):
 - Wear protective gloves, clothing, and eye/face protection.[1]
 - Ensure safety showers and eyewash stations are readily accessible.[1]
- Handling:
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
 - Wash hands and any exposed skin thoroughly after handling.[1]
 - Do not eat, drink, or smoke when using this product.[1]
- In case of exposure:
 - Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
 - Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
 - Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
- Storage:
 - Store in a well-ventilated place and keep the container tightly closed.[1]
 - Store locked up.[1]
- Disposal:
 - Dispose of contents/container to an approved waste disposal plant.[1]

Synthetic Protocol: Synthesis of 4-(tetrahydropyran-4-yloxy)aniline

While several synthetic routes are possible, the Mitsunobu reaction provides a reliable method for the synthesis of **4-(tetrahydropyran-4-yloxy)aniline** from commercially available starting materials. This reaction facilitates the formation of an ether linkage with inversion of stereochemistry at the alcohol carbon, though in this case, the starting alcohol is achiral.

Reaction Scheme: Experimental Protocol:

Materials:

- 4-Aminophenol
- Tetrahydropyran-4-ol
- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 equivalent) and tetrahydropyran-4-ol (1.1 equivalents) in anhydrous THF.

- **Addition of Reagents:** To the stirred solution, add triphenylphosphine (1.2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add diisopropyl azodicarboxylate (1.2 equivalents) dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure.
- Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired **4-(tetrahydropyran-4-yloxy)aniline**.

Application Notes: A Building Block for Kinase Inhibitors

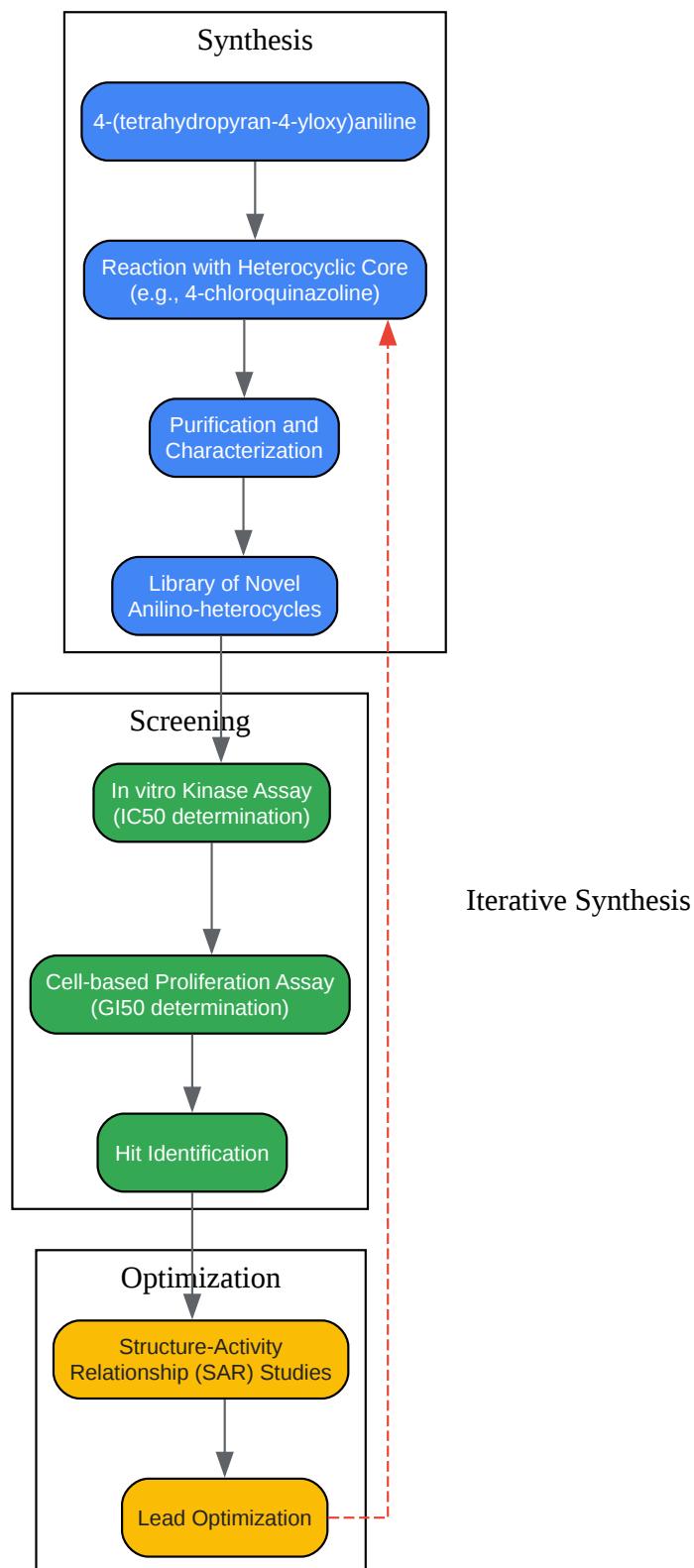
Aniline derivatives are a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases. The **4-(tetrahydropyran-4-yloxy)aniline** scaffold can serve as a valuable starting material for the synthesis of novel kinase inhibitors, with the tetrahydropyran moiety potentially improving physicochemical properties such as solubility and metabolic stability.

Rationale for Use in Kinase Inhibitor Synthesis:

The aniline nitrogen of **4-(tetrahydropyran-4-yloxy)aniline** can act as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases. This interaction is a common feature of many approved kinase inhibitors. The tetrahydropyran group can be explored for its potential to form additional interactions within the active site or to modulate the overall properties of the inhibitor.

Proposed Experimental Workflow for Kinase Inhibitor Synthesis and Screening:

The following workflow outlines the general steps for utilizing **4-(tetrahydropyran-4-yloxy)aniline** in a drug discovery program targeting a specific kinase.



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Caption: Experimental workflow for the synthesis and screening of kinase inhibitors.

Protocol: Synthesis of a 4-Anilinoquinazoline-based Kinase Inhibitor Prototype

This protocol describes the synthesis of a prototype kinase inhibitor using **4-(tetrahydropyran-4-yloxy)aniline** and a 4-chloroquinazoline core, a common scaffold in EGFR inhibitors.

Materials:

- **4-(tetrahydropyran-4-yloxy)aniline**
- 4-Chloroquinazoline
- Isopropanol
- Triethylamine
- Standard laboratory glassware with reflux condenser
- TLC supplies
- Filtration apparatus

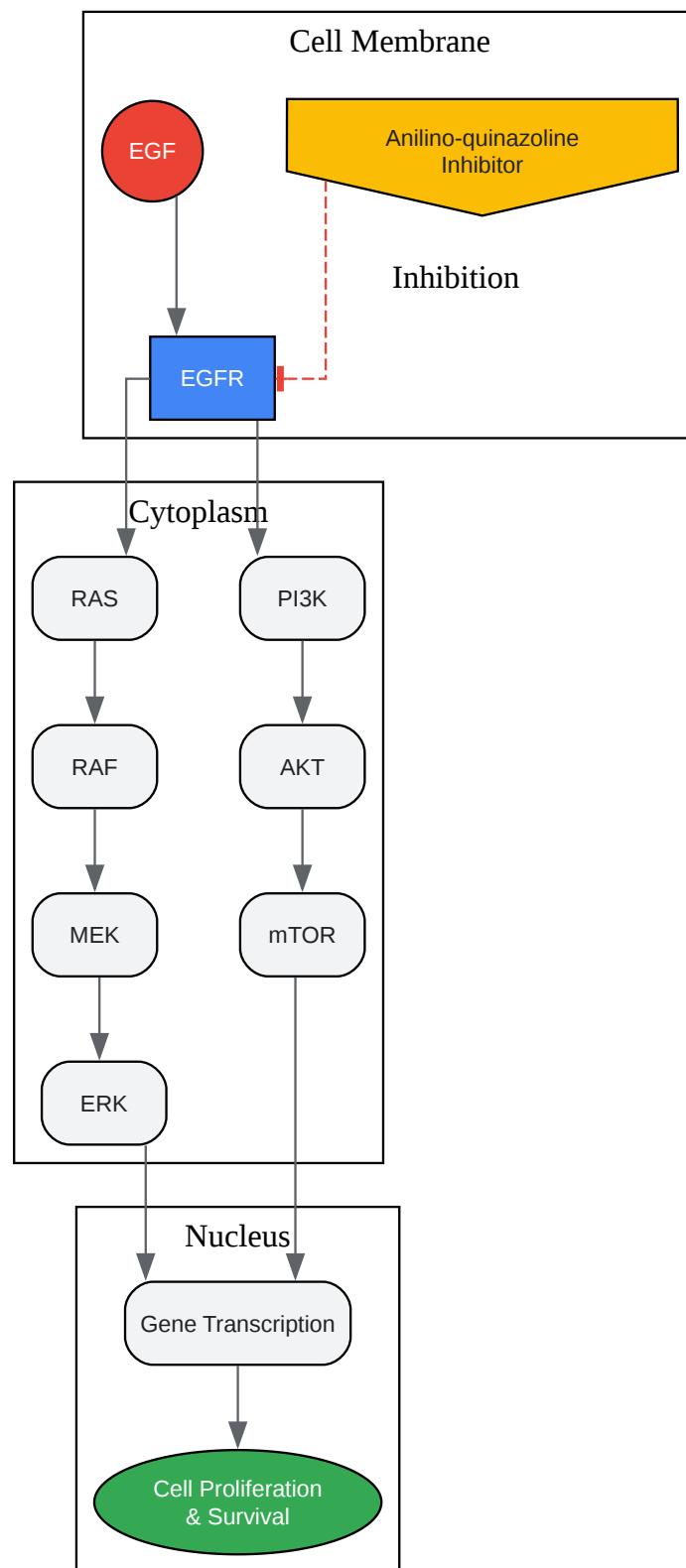
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinazoline (1.0 equivalent) and **4-(tetrahydropyran-4-yloxy)aniline** (1.1 equivalents).
- Add isopropanol as the solvent.
- Add triethylamine (1.5 equivalents) to the mixture to act as a base and scavenge the HCl byproduct.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours.
- Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold isopropanol to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Potential Biological Signaling Pathway Involvement

Aniline-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival. A primary example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.



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Caption: EGFR signaling pathway and the inhibitory action of anilino-quinazoline derivatives.

Anilino-quinazoline derivatives, which can be synthesized from **4-(tetrahydropyran-4-yloxy)aniline**, act as ATP-competitive inhibitors of the EGFR kinase domain. By blocking the autophosphorylation of EGFR, these inhibitors prevent the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This ultimately leads to a reduction in cell proliferation and survival, making them effective anti-cancer agents.

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References

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